Trimethylamine N-oxide dihydrate
Overview
Description
Trimethylamine N-oxide dihydrate is an organic compound with the formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a colorless, water-soluble solid and is found naturally in the tissues of marine crustaceans and fish, where it helps to stabilize proteins under high-pressure conditions .
Scientific Research Applications
Trimethylamine N-oxide dihydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent and in the synthesis of quaternary ammonium compounds.
Biology: Studied for its role in stabilizing proteins under high-pressure conditions in marine organisms.
Medicine: Investigated for its involvement in cardiovascular diseases and its potential as a biomarker.
Industry: Utilized in the production of flavoring agents and as a warning agent for flammable gases.
Mechanism of Action
Target of Action
Trimethylamine N-oxide dihydrate (TMAO) primarily targets proteins, particularly those found in marine organisms . It acts as a protein stabilizer, preventing water pressure from distorting proteins and thus protecting marine organisms from harsh conditions .
Mode of Action
TMAO interacts with proteins to stabilize their structure . This interaction is particularly important in aqueous solutions, where functional proteins are generally found . TMAO also induces inflammation by activating the ROS/NLRP3 inflammasome . Furthermore, it accelerates fibroblast-myofibroblast differentiation and induces cardiac fibrosis by activating the TGF-β/smad2 signaling pathway .
Biochemical Pathways
TMAO is a product of the oxidation of trimethylamine, a common metabolite of trimethyl quaternary ammonium compounds, like choline, trimethylglycine, and L-carnitine . The gut microbiota converts TMA precursors into TMA, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver .
Pharmacokinetics
It is known that tmao is a water-soluble compound , suggesting that it may have good bioavailability
Result of Action
The action of TMAO results in the stabilization of proteins, particularly in marine organisms . This stabilization is crucial for the survival of these organisms in high-pressure environments . In addition, TMAO has been associated with inflammation and cardiac fibrosis .
Action Environment
The action of TMAO is influenced by environmental factors. For instance, the concentration of TMAO in marine organisms increases with the depth at which the animal lives . This suggests that the efficacy and stability of TMAO’s action may be influenced by environmental factors such as pressure and temperature .
Safety and Hazards
Future Directions
TMAO protects organisms from the damaging effects of high pressure . At the molecular level, both TMAO and pressure perturb water structure but it is not understood how they act in combination . Future research could focus on understanding this interaction and its implications for the survival of life in extreme environments .
Biochemical Analysis
Biochemical Properties
Trimethylamine N-oxide dihydrate plays a significant role in biochemical reactions. It is a product of the oxidation of trimethylamine, a common metabolite of trimethyl quaternary ammonium compounds, like choline, trimethylglycine, and L-carnitine . It interacts with proteins, stabilizing their structure . This stabilization is particularly important for functional proteins found in aqueous solutions .
Cellular Effects
This compound has various effects on cells and cellular processes. It induces inflammation by activating the ROS/NLRP3 inflammasome . It also accelerates fibroblast-myofibroblast differentiation and induces cardiac fibrosis by activating the TGF-β/smad2 signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with water, which is crucial for its protein-stabilizing effect . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, plasma concentrations of this compound have been linked to cardiovascular and metabolic diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, fish consumption yielded significantly higher postprandial plasma this compound when compared to eggs or beef in healthy young men .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly derived from the gut, where the gut microbiota converts this compound precursors into trimethylamine, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .
Subcellular Localization
It is known that this compound is a protein stabilizer and interacts with water, which is crucial for its protein-stabilizing effect
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylamine N-oxide dihydrate can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Trimethylamine N-oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Commonly uses hydrogen peroxide as the oxidizing agent.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Produces oxidized organic compounds.
Reduction: Yields trimethylamine.
Substitution: Forms various substituted amine oxides.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: The precursor to trimethylamine N-oxide.
Dimethylamine N-oxide: Similar structure but with two methyl groups instead of three.
Choline: A trimethyl quaternary ammonium compound that can be metabolized to trimethylamine.
Uniqueness
Trimethylamine N-oxide dihydrate is unique due to its ability to stabilize proteins under extreme conditions, which is not commonly observed in other similar compounds. Its role in marine biology and potential implications in human health further distinguish it from other amine oxides .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Trimethylamine N-oxide dihydrate can be achieved through the oxidation of Trimethylamine with Hydrogen peroxide in the presence of a catalyst followed by the addition of water to form the dihydrate.", "Starting Materials": [ "Trimethylamine", "Hydrogen peroxide", "Catalyst", "Water" ], "Reaction": [ "Step 1: Trimethylamine is oxidized with Hydrogen peroxide in the presence of a catalyst to form Trimethylamine N-oxide.", "Step 2: Water is added to the reaction mixture to form Trimethylamine N-oxide dihydrate.", "Step 3: The product is isolated and purified through crystallization or other appropriate methods." ] } | |
CAS No. |
62637-93-8 |
Molecular Formula |
C3H11NO2 |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
N,N-dimethylmethanamine oxide;hydrate |
InChI |
InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2 |
InChI Key |
GYFWCKUYWWTXCE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)[O-].O.O |
Canonical SMILES |
C[N+](C)(C)[O-].O |
62637-93-8 | |
physical_description |
Colourless to yellow solid; Odourless |
Pictograms |
Irritant |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
N,N-Dimethylmethanamine N-Oxide Dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.